1-(Difluoromethoxy)-2-(trifluoromethyl)benzene
Overview
Description
1-(Difluoromethoxy)-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups attached to a benzene ring
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often utilizes reagents such as Umemoto’s reagents to introduce the trifluoromethyl group efficiently . Additionally, the difluoromethoxy group can be introduced through nucleophilic substitution reactions involving difluoromethyl ethers .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of temperature, pressure, and the use of catalysts to facilitate the desired transformations.
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-(Difluoromethoxy)-2-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can improve their bioavailability and efficacy . The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological targets .
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)-2-(trifluoromethyl)benzene: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can result in different chemical and biological properties.
1-(Difluoromethoxy)-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group on the benzene ring is different, which can influence the compound’s reactivity and applications.
Properties
IUPAC Name |
1-(difluoromethoxy)-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5O/c9-7(10)14-6-4-2-1-3-5(6)8(11,12)13/h1-4,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHKLXWTUALSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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